

The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function

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Compound of Interest

Compound Name: AS1134900

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This technical guide provides a comprehensive overview of the small molecule **AS1134900**, a novel inhibitor of NADP⁺-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.

Core Compound Details

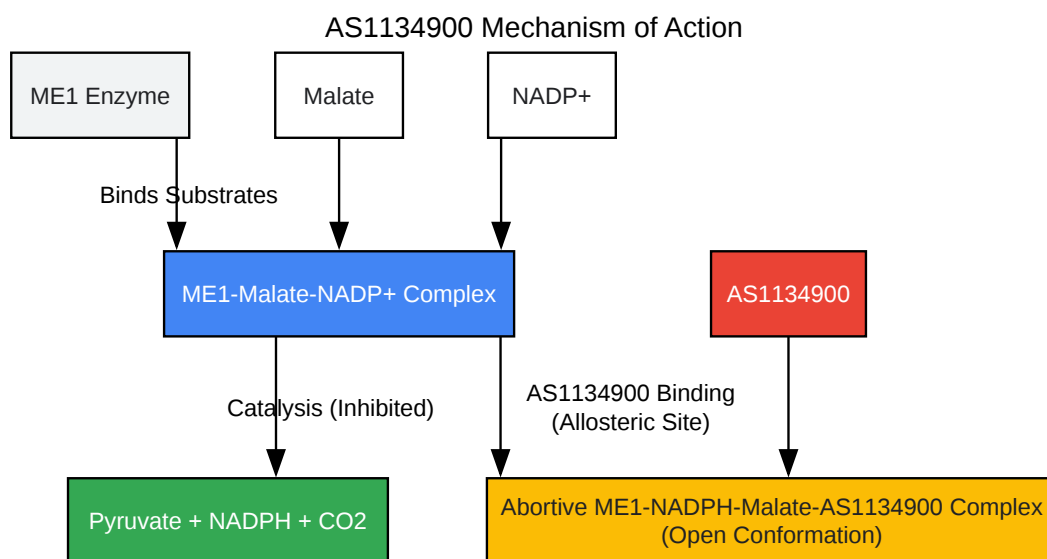
AS1134900, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.^[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.^[1]^[2]

| Property | Value | Reference |
|-----------------|--|-----------|
| Chemical Name | 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole | [1] |
| Target | NADP+-dependent malic enzyme 1 (ME1) | [1][3][4] |
| Inhibition Type | Allosteric, Uncompetitive | [1][3][4] |
| IC50 | 0.73 μ M | [1][2] |
| Selectivity | Highly selective for ME1 over ME2 | [1][3][4] |

Mechanism of Action

AS1134900 functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that **AS1134900** binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]

The binding of **AS1134900** is facilitated by interactions with key amino acid residues. The benzothiazole moiety of **AS1134900** engages in π - π stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]



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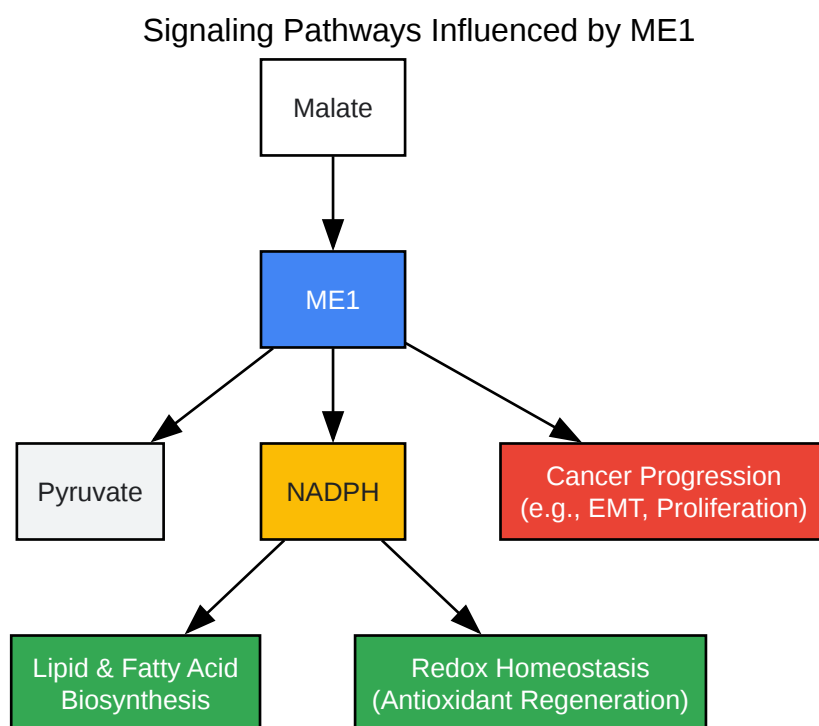
Caption: Allosteric inhibition of ME1 by **AS1134900**.

Signaling Pathways Involving ME1

ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.

- **NADPH Production and Redox Homeostasis:** ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8] This process helps cancer cells combat oxidative stress.[8]
- **Lipid and Fatty Acid Biosynthesis:** The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]

- **Cancer Progression and Metastasis:** Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]
- **Metabolic Reprogramming:** ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]



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Caption: Key cellular processes regulated by ME1 activity.

Experimental Protocols

The characterization of **AS1134900** involved several key experimental procedures.

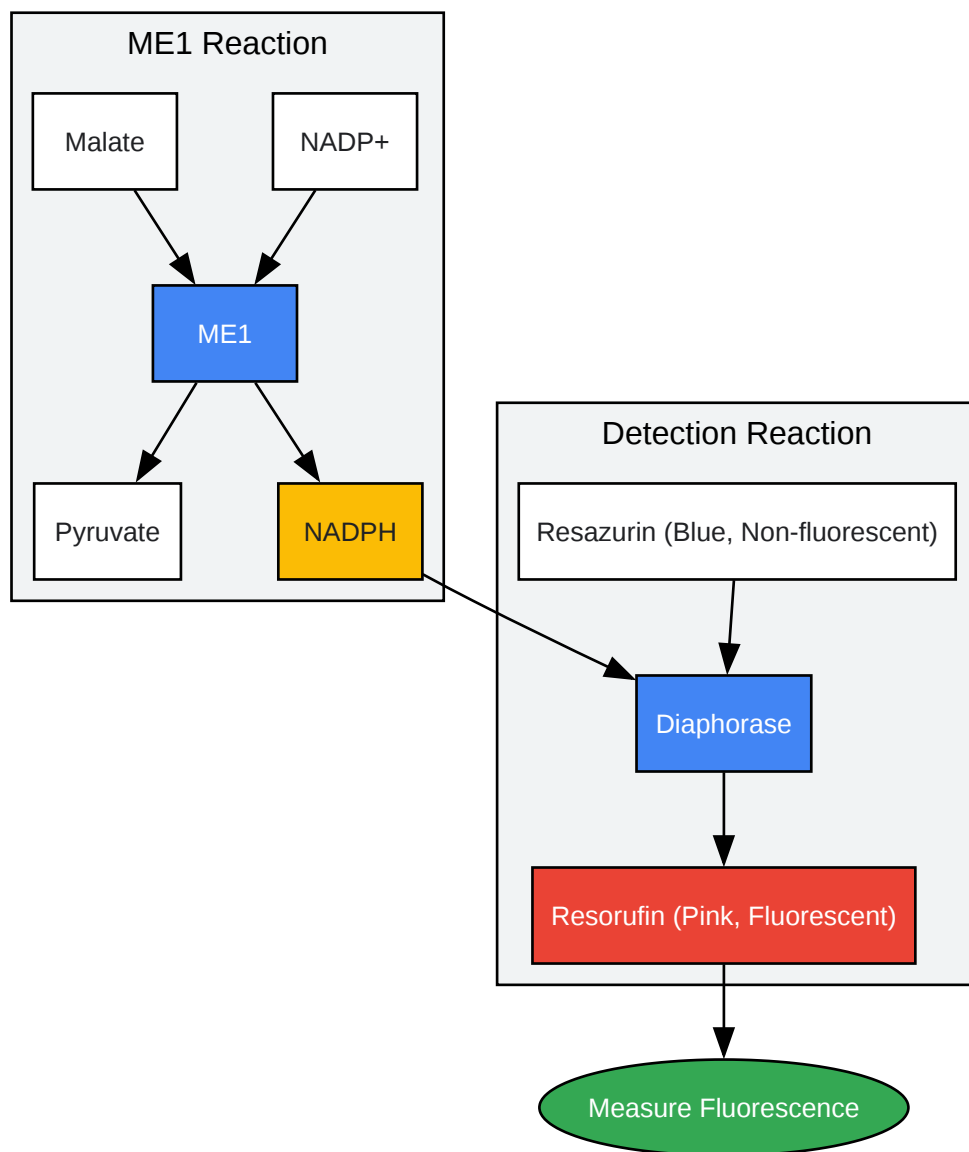
ME1 Enzymatic Assay

A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.^{[1][2]}

Methodology:

- Recombinant human ME1 is incubated with its substrates, malate and NADP⁺.
- The ME1-catalyzed reaction produces NADPH.
- Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).
- The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.
- Potential inhibitors, such as **AS1134900**, are added to the reaction mixture to assess their effect on ME1 activity.

ME1 Enzymatic Assay Workflow



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